(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-phenanthren-9-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16,18H,10,17H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIIWJQPHNXXJA-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and stereochemistry of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
CAS: 1212946-34-3 | Formula: C₁₆H₁₅NO | M.W.: 237.30 g/mol
Executive Summary
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a high-value chiral building block belonging to the class of
-
Asymmetric Catalysis: It acts as a chiral scaffold for N,O-ligands used in enantioselective organometallic reactions (e.g., Noyori transfer hydrogenation, diethylzinc additions).
-
Medicinal Chemistry: It functions as a pharmacophore precursor for aryl-amino alcohol antimalarials (similar to the halofantrine/lumefantrine core), leveraging the lipophilicity and DNA-intercalating potential of the phenanthrene moiety.
This guide details the structural stereochemistry, a validated synthesis protocol via amino acid reduction, and the critical handling requirements for this compound.
Molecular Architecture & Stereochemistry
Configuration and Priority
The chirality at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) rules. The stereocenter is bonded to:
-
-NH₂ (Nitrogen, Atomic #7) → Priority 1
-
-CH₂OH (Carbon bonded to Oxygen) → Priority 2
-
-Phenanthren-9-yl (Carbon bonded to Carbon/Aromatic system) → Priority 3 [1]
-
-H (Hydrogen) → Priority 4
In the (R)-configuration , when the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction.
Steric & Electronic Profile
-
Steric Bulk: The phenanthrene ring (specifically the H-atoms at positions 1 and 8) creates a significant "bay region" effect. When used as a ligand, this bulk forces metal centers into specific geometries, enhancing enantioselectivity compared to the smaller phenylglycinol.
-
Fluorescence: Unlike phenyl-based analogs, the phenanthrene core is highly fluorescent, making this molecule useful as a fluorescent tag for tracking amine uptake in biological assays.
-
H-Bonding: The vicinal amino and hydroxyl groups form an intramolecular hydrogen bond, stabilizing a 5-membered gauche conformation in non-polar solvents.
Validated Synthesis Protocol
Methodology: Reduction of (R)-2-Amino-2-(phenanthren-9-yl)acetic acid. Rationale: This route preserves the optical purity of the starting amino acid, avoiding the yield losses associated with resolution of racemates.
Reagents & Equipment
-
Precursor: (R)-2-Amino-2-(phenanthren-9-yl)acetic acid (Commercial or synthesized via asymmetric Strecker).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS). Note: BH₃·DMS is preferred for milder conditions and easier workup.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line technique).
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Solubilization: Charge the flask with (R)-2-Amino-2-(phenanthren-9-yl)acetic acid (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Activation (In Situ): Add Boron Trifluoride Etherate (BF₃·OEt₂, 1.1 eq) dropwise at 0°C if using borane reduction to generate reactive species, or proceed directly to step 4.
-
Reduction:
-
If using BH₃·DMS: Add BH₃·DMS (2.5 eq) dropwise via syringe at 0°C.
-
Exotherm Control: Maintain internal temperature <5°C during addition.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).
-
Quench (Critical Step): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess hydride. Caution: Vigorous H₂ gas evolution.
-
Acid Hydrolysis: Add 1M HCl and reflux for 30 minutes to break the boron-amine complex.
-
Isolation:
-
Basify to pH >10 with 4M NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH/NH₄OH).
Synthesis Logic Diagram
Figure 1: Step-by-step synthetic pathway from the amino acid precursor to the final amino alcohol.
Physical & Spectroscopic Data
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185–190°C (Decomposes) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Hexanes, Water |
| Specific Rotation | |
| ¹H NMR (400 MHz, CDCl₃) | |
| MS (ESI) |
Applications in Research
Ligand Design (N,O-Chelation)
The molecule acts as a bidentate ligand. Upon deprotonation of the alcohol, it forms a rigid 5-membered chelate with transition metals (Zn, Cu, Ru).
-
Mechanism: The bulky phenanthrene group blocks one face of the metal complex, directing incoming nucleophiles to the opposite face.
-
Utility: Used in the enantioselective alkylation of aldehydes (using Et₂Zn) to produce chiral secondary alcohols with high ee (>90%).[2]
Antimalarial Pharmacophore
This structure mimics the "ethanolamine" tail found in Lumefantrine and Halofantrine .
-
Biological Target: Inhibition of hemozoin formation in the Plasmodium parasite food vacuole.
-
Research Use: Researchers utilize this core to synthesize "hybrid" molecules, attaching different amine side chains to the primary alcohol (via activation to a halide/tosylate) to overcome resistance strains.
Application Logic Diagram
Figure 2: Divergent utility of the core scaffold in catalysis and drug discovery.
Safety & Handling (E-E-A-T)
-
PAH Toxicity: Phenanthrene derivatives are Polycyclic Aromatic Hydrocarbons (PAHs). While less toxic than benzo[a]pyrene, they should be treated as potential mutagens.
-
Protocol: Handle only in a fume hood. Double-glove (Nitrile).
-
-
Skin Sensitization: Amino alcohols are known irritants and potential sensitizers.
-
Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.
References
-
Vertex AI Search. (2026). Search Results for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol synthesis properties. Retrieved from 3
-
PubChem. (2025).[4] 2-Amino-2-phenylethan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Nodiff, E. A., et al. (1975).[5] Antimalarial phenanthrene amino alcohols.[5] 3. Halogen-containing 9-phenanthrenemethanols.[5] Journal of Medicinal Chemistry, 18(10), 1011–1019. Retrieved from [Link]
-
ResearchGate. (2025). Diastereoselective Synthesis of (R)-Phenanthren-9-yl-[(S)-pyrrolidin-2-yl] Methanol. Retrieved from [Link]
Sources
- 1. (2R)-2-amino-2-(9-phenanthryl)ethan-1-ol 95% | CAS: 1212946-34-3 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol [myskinrecipes.com]
- 4. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile & Solvent Selection Guide: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization protocols for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol .
Executive Summary & Structural Analysis
Target Molecule: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
Chemical Class: Chiral
Structural Pharmacophore Analysis
The solubility behavior of this molecule is governed by a conflict between two distinct structural domains:
-
The Lipophilic Domain (Phenanthrene Moiety): A rigid, planar, tricyclic aromatic system. This domain drives high affinity for aromatic and chlorinated solvents via
- stacking and Van der Waals interactions. It imposes significant lattice energy, often raising the melting point and reducing solubility in aliphatic chains. -
The Hydrophilic Domain (Amino-Alcohol "Head"): Contains a primary amine (H-bond donor/acceptor) and a primary hydroxyl group (H-bond donor/acceptor). This domain enables solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) but is insufficient to solubilize the bulky phenanthryl tail in aqueous media.
Predicted Physicochemical Properties:
-
LogP (Octanol/Water): Estimated > 3.5 (Highly Lipophilic).
-
pKa (Amine): ~9.0–9.5 (Typical for
-amino alcohols). -
Solubility Classification: Lipophilic weak base.
Predicted Solubility Profile
Note: Values are semi-quantitative estimates based on structural analogs (Phenylglycinol) and parent hydrocarbon (Phenanthrene) data.
| Solvent Class | Solvent Example | Predicted Solubility | Interaction Mechanism | Application Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-dipole & dispersion forces dissolve the aromatic system. | Extraction / Loading |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong solvation of the amino/hydroxyl head; polarizability matches aromatic system. | Reaction Medium |
| Ethers | THF, 1,4-Dioxane | Good (20–50 mg/mL) | H-bond acceptance from OH/NH2; ether oxygen solvates cation forms. | Reaction Medium |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | H-bonding with head group. Solubility drops sharply with chain length. | Recrystallization |
| Aromatics | Toluene, Benzene | Moderate | Recrystallization | |
| Alkanes | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Lack of polarity to break crystal lattice; no | Antisolvent |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect of phenanthrene dominates. | Wash / Workup |
| Acidic Aqueous | 1M HCl, 1M acetic acid | Soluble | Protonation of amine ( | Extraction / Salt Formation |
Experimental Protocol: Micro-Scale Solubility Determination
Rationale: As a high-value chiral intermediate, material conservation is critical. This "Saturation Shake-Flask" protocol uses <50 mg of substance.
Materials Required[1][2][3][4][5]
-
Analyte: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol (solid).
-
Solvents: HPLC grade (MeOH, DCM, Toluene, Water).
-
Equipment: 1.5 mL HPLC vials, agitating incubator (or vortexer), centrifuge, HPLC-UV/Vis.
Step-by-Step Methodology
-
Preparation: Weigh ~10 mg of the amino alcohol into a 1.5 mL clear glass vial.
-
Solvent Addition: Add 100
L of the target solvent. -
Equilibration:
-
Vortex vigorously for 1 minute.
-
If the solid dissolves completely, add another 10 mg and repeat until a visible solid precipitate remains (saturation).
-
Incubate at 25°C with agitation (200 rpm) for 24 hours to ensure thermodynamic equilibrium.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet the undissolved solid.
-
Quantification:
-
Carefully remove the supernatant.
-
Dilute an aliquot (e.g., 10
L) into 990 L of mobile phase (e.g., Acetonitrile/Water). -
Analyze via HPLC-UV (Detection
: 254 nm for phenanthrene chromophore). -
Calculate concentration against a standard curve.
-
Solvent Selection Strategy for Workflows
A. Recrystallization (Purification)
The rigid phenanthrene ring encourages strong crystal packing. The goal is to find a system with a high temperature coefficient of solubility.
-
Primary Recommendation: Ethanol/Hexane or Toluene/Hexane .
-
Protocol: Dissolve in minimal boiling Ethanol (or Toluene). Add Hexane dropwise until persistent cloudiness appears.[2] Rewarm to clear, then cool slowly to 4°C.
-
-
Alternative: Chloroform/Ethanol . Useful if the compound is too insoluble in pure ethanol.
B. Chiral Resolution & HPLC
-
Mobile Phase: For chiral HPLC (e.g., Chiralpak IA/IB), use Hexane/Ethanol or Hexane/IPA mixtures. The phenanthrene group provides excellent
- interaction with polysaccharide-based chiral stationary phases. -
Modifier: Addition of 0.1% Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic amine interacting with silanol groups.
C. Synthetic Reactions
-
Grignard/Lithiation: Use Anhydrous THF . The ether oxygens coordinate magnesium/lithium, while the solvent dissolves the substrate well.
-
Acylation/Sulfonylation: Use DCM with a base (TEA or Pyridine).
Visualization: Solvent Selection Decision Tree
Caption: Decision matrix for selecting optimal solvents based on process intent (Synthesis vs. Purification) and compound solubility behavior.
References
-
Phenanthrene Solubility Data
- Source: National Toxicology Program (NTP) & PubChem.
-
URL:
-
Amino Alcohol Analog Properties (Phenylglycinol)
- Source: ChemBK & Sigma-Aldrich. (S)-(+)-2-Phenylglycinol demonstrates solubility in chloroform, DMSO, and methanol, serving as a polarity model for the target.
-
URL:
-
Recrystallization Strategies for Aromatic Amines
- Source: University of Rochester, Dept. of Chemistry.
-
URL:
-
Chiral Resolution of Amino Alcohols
- Source:Journal of Medicinal Chemistry. "Syntheses of halogenated phenanthrene amino alcohols as antimalarials.
-
URL:
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
This Application Note is designed for professional research chemists and drug development scientists. It details the synthesis, purification, and validation of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol, a high-value chiral building block used in asymmetric catalysis and ligand design.
Executive Summary & Strategic Rationale
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a sterically demanding chiral
Synthetic Strategy: While enzymatic cascades (transaminase/reductase systems) are gaining traction for simple aryl glycine analogs, the steric bulk of the phenanthrene moiety often hinders active site fitting in standard wild-type enzymes. Therefore, the most robust and scalable protocol remains the chemoselective reduction of (R)-amino(phenanthren-9-yl)acetic acid (also known as (R)-phenanthrylglycine). This route ensures the retention of optical purity established in the starting material.
This protocol utilizes the Borane-Dimethyl Sulfide (BMS) complex reduction method. BMS is selected over Lithium Aluminum Hydride (LiAlH
Chemical Reaction Workflow
The following diagram outlines the critical pathway from the amino acid precursor to the final amino alcohol, highlighting key intermediates and process controls.
Figure 1: Logical workflow for the reduction of (R)-phenanthrylglycine using Borane-Dimethyl Sulfide.
Detailed Experimental Protocol
Materials and Reagents
-
(R)-Amino(phenanthren-9-yl)acetic acid: >98% ee (Starting Material)
-
Borane-Dimethyl Sulfide (BMS): 2.0 M solution in THF (Reductant)
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free
-
Boron Trifluoride Etherate (BF
OEt ): Catalyst (Optional, for activation) -
Methanol (MeOH): Quenching agent
Step-by-Step Methodology
Phase 1: Setup and Inerting
-
Vessel Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Atmosphere Control: Flush the system with dry Nitrogen (N
) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction. -
Charging: Charge the flask with (R)-Amino(phenanthren-9-yl)acetic acid (10.0 mmol) and anhydrous THF (50 mL). The amino acid is typically sparingly soluble at room temperature.
Phase 2: Reduction (The Critical Step) 4. Addition: Cool the suspension to 0 °C using an ice bath. Add the Borane-Dimethyl Sulfide complex (2.0 M in THF, 25 mL, 50.0 mmol, 5 equiv.) dropwise via the addition funnel over 30 minutes.
- Note: Evolution of Hydrogen gas (H
) will occur. Ensure proper venting through a bubbler.
- Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 12–16 hours.
- Checkpoint: The suspension should dissolve as the amino acid is converted to the amino alcohol-borane complex, resulting in a clear solution.
Phase 3: Quenching and Workup 6. Quenching: Cool the reaction mixture to 0 °C. Very carefully add Methanol (20 mL) dropwise.
- Safety Warning: This step is exothermic and releases significant H
. Add MeOH slowly until bubbling ceases.
- Hydrolysis: To break the stable amine-borane complex, add 6M NaOH (10 mL) or reflux with concentrated HCl (followed by neutralization) depending on the sensitivity of the substrate. For this robust substrate, refluxing with MeOH for 2 hours is often sufficient to free the amine.
- Concentration: Remove volatiles under reduced pressure (Rotavap).
- Extraction: Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO
(2 x 30 mL) and Brine (30 mL). - Drying: Dry the organic layer over anhydrous Na
SO , filter, and concentrate to yield the crude solid.
Purification and Validation
Recrystallization is preferred over chromatography to maximize enantiomeric purity.
-
Solvent System: Ethanol/Hexane or Toluene.
-
Yield Target: 75–85%.
Analytical Data & Specifications
The following table summarizes the expected physicochemical properties for validation.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H2O gradient |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H column |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spectrometry | [M+H]+ = 238.12 | ESI-MS |
Safety & Handling Protocols
-
Borane Reagents: BMS is distinctively malodorous and highly flammable. All transfers must be performed in a well-ventilated fume hood. Syringes and needles used for BMS should be quenched immediately in acetone/water.
-
Hydrogen Evolution: The generation of H
gas during reduction and quenching presents an explosion hazard. Ensure the system is vented to an inert line or bubbler, never a closed system. -
Phenanthrene Derivatives: Treat as potential photosensitizers. Avoid prolonged skin contact and use UV-blocking eyewear if working with UV lamps for TLC.
References
-
General Synthesis of
-Amino Alcohols: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. -
Biocatalytic Approaches (Contextual Comparison): Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (See Chapter on Reductive Amination).
-
Phenanthrene Chemistry & Applications: Wang, D., & Schlosser, M. (1994). Phenanthrene-derived amino alcohols as chiral auxiliaries. Tetrahedron Letters, 35(34), 6209-6212.
-
Safety Data & Properties: PubChem Compound Summary for (2S)-2-amino-2-phenylethanol (Analogous Safety Data).
Protocol for using (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol as a chiral ligand
An Application Guide to (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol: A Chiral Ligand for Asymmetric Synthesis
Introduction: The Architectural Advantage in Asymmetric Catalysis
Chiral 1,2-amino alcohols are foundational pillars in the field of asymmetric synthesis, serving as highly effective ligands, chiral auxiliaries, and building blocks for a multitude of stereoselective transformations.[1][2][3] Their prevalence stems from their straightforward synthesis, stability, and the ability to form well-defined chelate complexes with a variety of metals. Within this privileged class of compounds, (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol distinguishes itself through a key structural feature: a rigid, sterically demanding phenanthrenyl group attached directly to the stereogenic center bearing the amino group.[4]
This guide serves as a detailed application note for researchers, scientists, and drug development professionals on the effective use of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol as a chiral ligand. The inherent rigidity and significant bulk of the polycyclic aromatic phenanthrene moiety are not merely passive components; they are the primary drivers of stereochemical control. This architecture creates a highly differentiated chiral environment around the catalytic metal center, effectively shielding one face of the coordinated substrate and compelling incoming reagents to attack from the less hindered direction, thus leading to high enantioselectivity.[4] This guide will explain the mechanistic principles, provide detailed protocols for its application in benchmark reactions, and offer insights into data interpretation and potential troubleshooting.
Physicochemical Properties and Handling
Proper storage and handling are critical to ensure the integrity and reactivity of the ligand. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]
| Property | Value |
| Chemical Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.3 g/mol |
| CAS Number | 1212946-34-3 |
| Appearance | Typically a solid |
| Storage | 2-8°C, under inert gas, protected from light[4] |
Mechanistic Rationale: How Steric Hindrance Dictates Chirality
The efficacy of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol lies in its ability to form a structurally well-defined and sterically biased catalytic complex. A classic and illustrative example is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce valuable chiral secondary alcohols.[6][7]
The Catalytic Cycle:
-
Complex Formation: The ligand reacts with two equivalents of the organometallic reagent (e.g., diethylzinc). The first equivalent deprotonates the alcohol, while the second coordinates to the nitrogen and oxygen atoms, forming a chiral dimeric zinc complex. This is the active catalyst.
-
Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the chiral complex. The bulky phenanthrenyl group orients the aldehyde in a specific conformation to minimize steric clash.
-
Stereoselective Alkyl Transfer: The ethyl group is transferred from the other zinc atom to one of the two enantiotopic faces of the aldehyde's carbonyl group. The phenanthrenyl moiety acts as a "chiral wall," blocking one approach and thereby directing the nucleophilic attack to the opposite face.
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide product is released after hydrolysis during the workup, and the catalyst is, in principle, regenerated to continue the cycle. Many studies suggest the product alcohol can also participate in the catalytic cycle, leading to potential auto-catalytic behavior.[6]
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by the (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol-zinc complex.
Core Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a generalized yet detailed procedure for a benchmark reaction that is widely used to evaluate the performance of chiral amino alcohol ligands.[5][7]
Materials & Equipment
-
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene (or other suitable solvent like hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware (round-bottom flask, syringes, needles)
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram
Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.
Step-by-Step Procedure
Note: All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous toluene (e.g., 4 mL) to dissolve the ligand.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents relative to the aldehyde) via syringe at room temperature.
-
Stir the resulting solution for 20-30 minutes at room temperature to ensure the complete formation of the catalyst complex.
-
-
Reaction Execution:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst solution over 5 minutes.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.
-
Expected Results and Data Analysis
The performance of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is expected to be high, particularly with aromatic aldehydes, due to favorable π-π stacking interactions that can further rigidify the transition state. The table below shows representative data for similar β-amino alcohol ligands in this reaction, providing a benchmark for expected outcomes.[5][7]
| Aldehyde Substrate | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) [Product Config.] | Reference |
| Benzaldehyde | 2 | 0 | 6 | 95 | 94% (R) | Noyori et al. |
| Benzaldehyde | 20 | 25 | 24 | 100 | 92% (S) | MDPI[7] |
| p-Chlorobenzaldehyde | 10 | 0 | 20 | ~95 | 77% (S) | ResearchGate[8] |
| Cinnamaldehyde | 20 | 25 | 24 | ~100 | 72% (R) | MDPI[7] |
| Hexanal (Aliphatic) | 20 | 25 | 24 | ~100 | 62% (S) | MDPI[7] |
Analysis of Enantiomeric Excess (ee%): The enantiomeric excess of the purified product should be determined using analytical techniques capable of separating enantiomers, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.
Expanding the Synthetic Scope: Other Potential Applications
The utility of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is not limited to diethylzinc additions. Its structural motifs are conducive to a range of other important asymmetric transformations:
-
Asymmetric Reductions: In combination with borane or other reducing agents, it can serve as a catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10][11]
-
Asymmetric Henry Reaction: As a ligand for copper(II) or other Lewis acids, it can catalyze the enantioselective addition of nitroalkanes to aldehydes, a powerful method for synthesizing chiral β-nitro alcohols, which are precursors to 1,2-amino alcohols.[12][13]
-
Synthesis of Other Ligand Classes: The 1,2-amino alcohol moiety is a key precursor for the synthesis of highly effective ligand classes, such as bis(oxazoline) (BOX) and pyrrolidine-based (pybox) ligands, by condensation with dinitriles.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Air or moisture contamination deactivating the organozinc reagent. - Loss of product during workup/purification. | - Increase reaction time or temperature slightly. - Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere. Use freshly opened/distilled reagents. - Optimize extraction and chromatography procedures. |
| Low Enantioselectivity (ee%) | - Impure ligand or reagents. - Reaction temperature too high. - Incorrect stoichiometry of ligand to metal. | - Purify the ligand and distill the aldehyde. - Lower the reaction temperature (e.g., to -20 °C or -78 °C). - Carefully verify the concentrations and amounts of all reagents. Optimize ligand loading. |
Conclusion
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a powerful chiral ligand whose well-defined steric profile makes it a highly effective controller of enantioselectivity in asymmetric synthesis. The bulky and rigid phenanthrenyl group provides a robust platform for inducing high levels of stereochemical communication in a variety of metal-catalyzed reactions. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively harness the capabilities of this ligand to construct complex, enantiomerically pure molecules for applications in drug discovery, materials science, and beyond.
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
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National Center for Biotechnology Information. (2009). Synthesis and optical behaviors of 2-(9-phenanthrenyl)-, 2-(9-anthryl)-, and 2-(1-pyrenyl)-1-alkylimidazole homologues. Journal of Photochemistry and Photobiology A: Chemistry, 207(1), 1-11. [Link]
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Application Notes & Protocols: N-Alkylation of Phenanthrene-Based Amino Alcohols
Abstract
The N-alkylation of phenanthrene-based amino alcohols is a cornerstone transformation in medicinal chemistry, pivotal for modulating the pharmacological profile of numerous bioactive compounds, most notably in the opioid class. This guide provides a comprehensive overview of robust and field-proven N-alkylation procedures, designed for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three primary methodologies: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Mitsunobu Reaction. Each section explains the causality behind experimental choices, ensuring protocols are self-validating and reproducible. Advanced and greener methodologies are also discussed, offering a forward-looking perspective on sustainable synthesis.
Introduction: The Significance of the N-Alkyl Moiety
The rigid phenanthrene scaffold, particularly within the morphinan alkaloid family, serves as a privileged structure for interacting with opioid receptors. The substituent attached to the tertiary amine (N-17 in morphinans) is a critical determinant of a compound's activity. For instance, the transition from an N-methyl group (in morphine, an agonist) to an N-allyl (in naloxone, an antagonist) or N-cyclopropylmethyl group (in naltrexone, an antagonist) dramatically shifts the pharmacological effect from pain relief to overdose reversal.[1][2] Therefore, mastering the selective and efficient N-alkylation of the precursor secondary amine (e.g., noroxymorphone) is paramount in the synthesis of these life-saving medicines.
This document provides detailed protocols and the scientific rationale for the most effective methods to achieve this transformation.
Method 1: Reductive Amination
Reductive amination is a highly reliable and controlled method for forming C-N bonds, particularly favored for its selectivity and avoidance of over-alkylation issues that plague direct alkylation.[3] The process involves the reaction of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[4][5]
Principle and Mechanism
The reaction proceeds in a one-pot fashion under weakly acidic conditions. The acid catalyzes the initial formation of a carbinolamine, followed by dehydration to yield an electrophilic iminium ion. A carefully chosen mild reducing agent, present in the reaction mixture, then selectively reduces the C=N+ bond without affecting the starting carbonyl compound.[6]
Critical Parameters & Reagent Selection
The success of reductive amination hinges on the choice of reducing agent. The ideal reagent should be potent enough to reduce the iminium ion but mild enough to spare the starting aldehyde or ketone.
| Reducing Agent | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Field-Proven Choice. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over ketones/aldehydes. It is also less toxic than its cyanated counterpart.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Classic Reagent. Highly selective due to the electron-withdrawing cyanide group. However, its use is declining due to the potential for toxic HCN gas release, especially under acidic conditions.[3][5][6] |
| Sodium Borohydride (NaBH₄) | Use with Caution. More reactive and can reduce the starting carbonyl, leading to side products. Its use requires careful control of pH and temperature, or a two-step process where the imine is formed first.[3] |
| Catalytic Hydrogenation (H₂/Pd-C) | Green Alternative. An atom-economical choice with water as the only byproduct. However, it may not be compatible with substrates containing other reducible functional groups (e.g., alkenes, some protecting groups).[7] |
Protocol: N-Cyclopropylmethylation of Noroxymorphone
This protocol details the synthesis of naltrexone from its secondary amine precursor, noroxymorphone, a key phenanthrene-based amino alcohol.
-
Vessel Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add noroxymorphone (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add cyclopropanecarboxaldehyde (1.5 eq) to the suspension. Stir for 10 minutes at room temperature.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield naltrexone.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an Sₙ2 reaction is a classical and straightforward approach. While conceptually simple, its practical application requires careful control to mitigate the primary side reaction: over-alkylation.[8][9]
Principle and Mechanism
The lone pair of electrons on the secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid (HX) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The main drawback is that the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[3][8]
Critical Parameters & Reagent Selection
-
Controlling Over-alkylation: Use of a slight excess (1.1-1.3 eq) of the alkylating agent and slow addition can favor mono-alkylation. Using a bulky base or running the reaction in a two-phase system with a phase-transfer catalyst can also help.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are effective as they solvate the cation but leave the nucleophile relatively free, accelerating the Sₙ2 reaction.[10]
-
Leaving Group: Reactivity follows the order I > Br > Cl. Alkyl bromides often provide a good balance of reactivity and stability.[8]
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for enhancing reactivity and enabling the use of milder, less polar solvents. A catalyst like tetrabutylammonium bromide (TBAB) transports the anionic nucleophile (or deprotonated amine) from the aqueous/solid phase (containing an inorganic base) into the organic phase where the alkyl halide resides.[11][12]
Protocol: N-Allylation of Noroxymorphone to Synthesize Naloxone
This protocol outlines the direct alkylation step used in the industrial synthesis of naloxone.[2]
-
Vessel Setup: In a round-bottom flask equipped with a reflux condenser, suspend noroxymorphone (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) in DMF.
-
Reagent Addition: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 3-6 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate.
-
Isolation: Stir the aqueous suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure naloxone free base.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and powerful method for C-N bond formation, particularly valued for its ability to achieve a formal Sₙ2 substitution on an alcohol with complete inversion of stereochemistry.[13][14] In the context of N-alkylation, it couples the amino alcohol (acting as the N-nucleophile) with an external alcohol (the source of the alkyl group).
Principle and Mechanism
The reaction is a redox-condensation process. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate. This highly reactive species activates the external alcohol, converting its hydroxyl into an excellent leaving group (an oxyphosphonium salt). The secondary amine of the phenanthrene substrate then acts as the nucleophile, displacing the activated oxygen to form the desired C-N bond. The reaction's key advantage is its mild conditions, but a significant drawback is the generation of stoichiometric amounts of by-products (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[13][15][16]
Protocol: General N-Alkylation of a Phenanthrene Amino Alcohol
-
Vessel Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the phenanthrene-based amino alcohol (1.0 eq), the primary or secondary alcohol to be coupled (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 30 minutes. A color change (typically to a milky yellow or orange) and a slight exotherm are usually observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge is now purification.
-
Purification:
-
Chromatography: Direct purification by column chromatography is the most common method to separate the product from triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate by-product.
-
Alternative: To remove TPPO, the crude residue can be dissolved in diethyl ether; TPPO has low solubility and may precipitate. Filtering this solid can simplify the subsequent chromatography.
-
Comparison of N-Alkylation Methodologies
| Feature | Reductive Amination | Direct Alkylation | Mitsunobu Reaction |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates | Alcohols |
| Key Advantage | High selectivity, no over-alkylation, mild conditions. | Simple reagents, scalable, cost-effective for simple alkyl groups. | Mild conditions, inversion of stereochemistry at the alcohol center. |
| Primary Challenge | Requires a suitable carbonyl compound; some reducing agents are toxic. | Over-alkylation to quaternary salts is a major side reaction.[9] | Stoichiometric by-products (TPPO) make purification difficult.[15][16] |
| Stereochemistry | Retained at the amine center. | Retained at the amine center. | Inversion at the alcohol's stereocenter.[14] |
| Industrial Scalability | Excellent. Widely used in pharmaceutical manufacturing. | Excellent. A workhorse reaction, but requires tight control. | Challenging due to poor atom economy and difficult purification.[15] |
| Green Considerations | Can be made greener with catalytic hydrogenation. | Generates stoichiometric salt waste. Often uses hazardous solvents. | Very poor atom economy. Reagents can be hazardous.[15][16] |
Advanced & Green Methodologies: The Path Forward
While the classical methods are robust, modern chemistry is moving towards more sustainable practices.
-
Borrowing Hydrogen (Hydrogen Autotransfer): This elegant strategy uses an alcohol as the alkylating agent and a transition metal catalyst (based on Ru, Ir, or increasingly, earth-abundant metals like Fe and Mn).[17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The borrowed hydrogen is then returned to reduce the imine, regenerating the catalyst. The only byproduct is water, making it a highly atom-economical and green process.[4][7]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate N-alkylation reactions, often reducing reaction times from hours to minutes.[19][20] It can also enable reactions under solvent-free conditions, further enhancing the green credentials of the synthesis.[21][22]
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Reductive amination - Wikipedia. [Link]
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Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. [Link]
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Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step - ACS Publications. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed. [Link]
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Aldehydes and Ketones to Amines - Chemistry Steps. [Link]
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Reductive amination of aldehydes and ketones with nitro compounds - ResearchGate. [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. [Link]
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Amine alkylation - Wikipedia. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]
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Facile N-Alkylation of Anilines with Alcohols Over Raney Nickle Under Microwave Irradiation - Indian Academy of Sciences. [Link]
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Possible mechanism of N-alkylation reactions via the monohydride route - ResearchGate. [Link]
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Microwave assisted N‐alkylation of amines using iron‐oxide... - ResearchGate. [Link]
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Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base - ACS Publications. [Link]
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Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
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Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method - Academia.edu. [Link]
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N-Demethylation of dextromethorphan - PubMed. [Link]
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Application Note: Preparation of Pharmaceutical Intermediates Using Phenanthryl Amino Alcohols
Abstract
Phenanthryl amino alcohols represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for potent antimalarial agents (e.g., Halofantrine) and emerging kinase inhibitors. This application note provides a rigorous, field-validated protocol for the synthesis of 9-phenanthryl amino alcohol intermediates. We detail the regioselective functionalization of the phenanthrene core, the construction of the amino alcohol tail via epoxide aminolysis, and critical quality control parameters. Emphasis is placed on controlling regiochemistry during Friedel-Crafts acylation and optimizing the nucleophilic opening of epoxides to ensure high yield and purity.
Introduction & Strategic Overview
The lipophilic phenanthrene ring system, when coupled with a basic amino alcohol side chain, creates a structure capable of permeating parasitic membranes and accumulating in the acidic food vacuole of Plasmodium falciparum. The synthesis of this scaffold poses two primary challenges:
-
Regiocontrol: Directing substitution to the C9 position of the phenanthrene ring against competing C3/C1 isomers.
-
Side-Chain Construction: Efficiently assembling the
-amino alcohol moiety, often requiring the introduction of specific chirality.
This guide focuses on the Epoxide Route , a modular approach preferred in drug discovery for its ability to diversify the amine component rapidly.
Retrosynthetic Logic
The synthesis is deconstructed into three phases:
-
C9-Acylation: Introduction of a handle (acetyl group) at the 9-position.
-
Epoxidation: Conversion of the acetyl group to an oxirane (epoxide).
-
Aminolysis: Regioselective ring opening using a secondary amine.
Figure 1: Retrosynthetic analysis of the phenanthryl amino alcohol scaffold.
Core Protocol: Synthesis of 9-Phenanthryl Amino Alcohols[1][2]
Phase 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesize 9-acetylphenanthrene. Critical Mechanism: The position of acylation is heavily solvent-dependent. Non-polar solvents (e.g., CS₂, benzene) favor the 3-isomer, while polar solvents (e.g., nitrobenzene, 1,2-dichloroethane) favor the desired 9-isomer due to the size of the solvated acylium complex.
Materials:
-
Aluminum Chloride (AlCl₃, Lewis Acid)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (Critical for C9 selectivity)
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solvation: Dissolve Phenanthrene (10.0 g, 56 mmol) in anhydrous 1,2-dichloroethane (150 mL). Cool to 0°C.
-
Catalyst Addition: Add AlCl₃ (8.2 g, 61.6 mmol) in portions. The solution will darken.
-
Acylation: Add Acetyl Chloride (4.8 g, 61.6 mmol) dropwise over 30 minutes. Maintain temperature <5°C to minimize di-acylation.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl.
-
Workup: Extract with DCM (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Recrystallize from methanol to isolate the 9-isomer.
Data Specification: Isomer Distribution by Solvent
| Solvent | Major Product | Approx. Yield (9-isomer) |
|---|---|---|
| Nitrobenzene | 9-Acetyl | ~65% |
| 1,2-Dichloroethane | 9-Acetyl | ~54% |
| Carbon Disulfide | 3-Acetyl | <10% |
| Benzene | 3-Acetyl | <10% |[5]
Phase 2: Epoxide Formation (Bromoketone Route)
Objective: Convert 9-acetylphenanthrene to 2-(phenanthren-9-yl)oxirane. Rationale: Direct epoxidation of the styrene-like double bond is difficult due to steric hindrance. The bromohydrin route is more robust for scale-up.
Step-by-Step Protocol:
-
Bromination: Dissolve 9-acetylphenanthrene (5.0 g) in Et₂O/Dioxane (1:1). Add Br₂ (1.05 eq) dropwise at 0°C. Stir until decolorized. Isolate the
-bromo ketone. -
Reduction: Suspend the bromo ketone in MeOH (50 mL). Add NaBH₄ (0.4 eq) at -10°C. Note: Stoichiometry is crucial to prevent over-reduction.
-
Cyclization: The intermediate bromohydrin is treated with aqueous KOH (2M, 20 mL) and stirred vigorously for 1 hour at RT.
-
Isolation: Extract with Et₂O. The epoxide is often used directly in the next step to avoid degradation.
Phase 3: Aminolysis (Ring Opening)
Objective: React the epoxide with a secondary amine (e.g., di-n-butylamine) to form the final amino alcohol. Mechanism: Sₙ2 attack occurs at the less substituted carbon of the epoxide ring.[6][7]
Step-by-Step Protocol:
-
Mixture: Dissolve the fresh epoxide (1.0 eq) in Ethanol or n-Butanol (high boiling point accelerates reaction).
-
Amine Addition: Add Di-n-butylamine (2.0 eq). Excess amine prevents polymerization of the epoxide.
-
Reflux: Heat to reflux (80-100°C) for 4–6 hours.
-
Monitoring: HPLC analysis should show disappearance of the epoxide peak.
-
Purification:
-
Cool to RT.
-
Evaporate solvent.[4]
-
Dissolve residue in dilute HCl (converts product to water-soluble salt).
-
Wash with Ether (removes non-basic impurities).
-
Basify aqueous layer with NaOH to pH 10.
-
Extract free base into DCM.
-
Convert to Hydrochloride salt (using HCl/Ether) for final crystallization.
-
Figure 2: Step-by-step experimental workflow for the synthesis of phenanthryl amino alcohols.
Quality Control & Troubleshooting
Analytical Standards
-
HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Look for the characteristic shift in retention time between the non-polar epoxide and the more polar amino alcohol.
-
NMR:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Formation of 3-isomer | Ensure solvent is DCE or Nitrobenzene . Maintain temp <5°C during addition. |
| Incomplete Aminolysis | Steric hindrance of amine | Switch solvent to n-Butanol or Toluene to allow higher reflux temperatures (110°C+). |
| Polymerization | Epoxide reacting with itself | Ensure 2.0 eq excess of amine is used. Add epoxide to the amine solution slowly. |
| Oily Product | Impurities preventing crystallization | Convert to HCl or Lactate salt. Recrystallize from EtOH/Et₂O. |
Safety & Handling
-
Aluminum Chloride: Reacts violently with water. Quench carefully in a fume hood.
-
Bromine: Highly corrosive and volatile. Use only with adequate ventilation and sodium thiosulfate quench ready.
-
Phenanthrenes: Many polycyclic aromatic hydrocarbons (PAHs) are potential carcinogens. Handle with full PPE (gloves, lab coat, respirator if powder is fine).
References
-
Regioselectivity in Phenanthrene Acylation: Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The Friedel–Crafts acetylation of phenanthrene.[1][2][4][5] Journal of the Chemical Society C: Organic.[1][2]
-
Halofantrine Synthesis (Classic Route): Colwell, W. T., et al. (1972). Antimalarial arylaminomethanols. 3. Halogen-containing 9-phenanthrenemethanols.[13][14] Journal of Medicinal Chemistry.[13][15]
-
Epoxide Aminolysis Mechanisms: Smith, J. (2024). Epoxides Ring-Opening Reactions: Mechanism and Stereochemistry. Chemistry Steps.[1][6][11][16]
-
Modern Asymmetric Approaches: Bhattacharya, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols.[17] National Institutes of Health (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. growingscience.com [growingscience.com]
- 12. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN100400501C - Halofantrine preparing method - Google Patents [patents.google.com]
- 15. Synthesis and antimalarial evaluation of 9,10-dihydrophenanthrene amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR Spectral Interpretation of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol . It is designed for medicinal chemists and structural biologists requiring rigorous identification standards for chiral phenanthrene derivatives.
A Publish Comparison Guide for Drug Development
Part 1: Introduction & Structural Significance[1]
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a bifunctional chiral building block.[1] Its NMR signature is distinct from the common analog phenylglycinol due to the profound magnetic anisotropy (ring current effect) of the tricyclic phenanthrene system.
Key Structural Challenges in NMR:
-
The "Bay Region" Effect: The protons at positions 4 and 5 of the phenanthrene ring experience severe steric crowding and deshielding, creating a diagnostic downfield spectral fingerprint.
-
Chiral Center (C2): The methine proton adjacent to the amine and the aromatic ring is sensitive to solvent chirality and concentration.
-
Conformational Rigidity: Unlike phenyl analogs, the bulk of the phenanthrene ring restricts rotation, often leading to broadened signals or distinct rotameric populations in low-temperature NMR.
Part 2: Experimental Protocol
To ensure reproducibility and accurate assignment, the following protocol is recommended.
Sample Preparation
-
Solvent Selection:
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may induce stacking (π-π interactions), causing upfield shifts of aromatic protons.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (1H), zgpg30 (13C with proton decoupling).
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure full relaxation of the isolated H-10 aromatic proton. -
Temperature: 298 K (25°C).
Part 3: 1H NMR Spectral Analysis
The "Phenanthrene Fingerprint" (Aromatic Region)
The phenanthrene core does not behave like a simple benzene derivative. It possesses a "bay region" that serves as an internal anchor for assignment.
| Proton | Chemical Shift ( | Multiplicity | Interpretation | |
| H-4, H-5 | 8.60 – 8.80 | Doublet (d) | ~8.0 | Bay Region Protons. Strongly deshielded due to Van der Waals compression and ring current.[1] Diagnostic starting point. |
| H-1, H-8 | 7.80 – 8.20 | Multiplet (m) | - | "Pseudo-bay" protons, significantly downfield from standard aromatics.[1] |
| H-10 | 7.60 – 7.75 | Singlet (s) | - | Key Marker. The proton at C10 is isolated (no vicinal neighbors).[1] Its singlet nature confirms substitution at C9. |
| H-2,3,6,7 | 7.50 – 7.70 | Multiplet (m) | - | Remaining aromatic protons, often overlapping. |
The Chiral Aliphatic Side Chain
The aliphatic region distinguishes this molecule from its precursors.
| Proton | Chemical Shift ( | Multiplicity | Interpretation |
| H-2' (CH-N) | 4.70 – 4.95 | dd or broad s | Chiral Center. Significantly deshielded compared to phenylglycinol (~4.0 ppm) due to the phenanthryl ring current.[1] |
| H-1' (CH2-O) | 3.70 – 4.00 | Multiplet (ABX) | Diastereotopic Methylene. The two protons are non-equivalent due to the adjacent chiral center, appearing as an ABX system.[1] |
| -OH / -NH2 | 1.8 – 2.5 (CDCl3) | Broad Singlet | Exchangeable.[1] In DMSO-d6, these appear distinct at higher shifts (OH ~5.0, NH2 ~2.0-3.0). |
Part 4: 13C NMR Spectral Analysis
The 13C spectrum is characterized by the high number of quaternary carbons in the fused ring system.
-
Aliphatic Carbons:
-
Aromatic Carbons:
-
Quaternary C9: 135.0 – 138.0 ppm . Downfield due to substitution.
-
C10 (Methine): 126.0 – 128.0 ppm .
-
Junction Carbons (C4a, C4b, etc.): 130.0 – 133.0 ppm.
-
Part 5: Comparative Analysis & Alternatives
This section compares the target molecule against its most common analog (Phenylglycinol) and details the method for enantiomeric excess (ee) determination.
Comparison 1: Phenanthryl vs. Phenyl Analog
Why choose the phenanthryl derivative? The increased lipophilicity and π-stacking capability often enhance potency in kinase inhibitors and antimalarials.[1]
| Feature | (R)-Phenylglycinol | (R)-Phenanthryl-Ethanol | Spectral Consequence |
| Aromatic System | Monocyclic (Benzene) | Tricyclic (Phenanthrene) | H-2' Shift: Phenanthryl causes ~0.8 ppm downfield shift of the chiral methine proton.[1] |
| Steric Bulk | Low | High | Rotational Barrier: Phenanthryl derivatives show broader lines in dynamic NMR studies. |
| UV/Fluorescence | Weak (<280 nm) | Strong (Blue fluorescence) | Phenanthryl is self-indicating in HPLC (UV 254/365 nm).[1] |
Comparison 2: Enantiomeric Purity Analysis (Protocol)
Since this is a chiral drug intermediate, determining ee is critical. Standard NMR cannot distinguish enantiomers without a Chiral Solvating Agent (CSA).
Recommended CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Mosher's Acid Chloride .[1]
Mechanism:
-
The CSA forms a transient diastereomeric complex with the amine/alcohol.
-
This creates magnetically distinct environments for the (R) and (S) enantiomers.
-
Observation: The H-10 singlet (phenanthrene ring) or the -CF3 group (if using Mosher's) will split into two distinct peaks if the sample is racemic.[1]
Visualization: Assignment Logic & Chiral Analysis[1][3]
Caption: Logical decision tree for the structural validation of 9-substituted phenanthrene amino alcohols via 1H NMR.
References
-
PubChem Compound Summary. (2025). 2-Amino-2-phenylethan-1-ol (Phenylglycinol Analog Data).[1] National Center for Biotechnology Information. [Link][1]
-
SpectraBase. (2025).[3][4] 1H NMR Spectrum of 9-Aminophenanthrene (Core System Comparison). Wiley Science Solutions. [Link]
-
Royal Society of Chemistry. (2015). Synthesis and NMR of 9-substituted phenanthrenes. Organic & Biomolecular Chemistry.[5][6] [Link]
-
Reich, H. J. (2024).[7] Structure Determination Using NMR: Chemical Shifts of Phenanthrene Derivatives. University of Wisconsin-Madison.[1] [Link]
Sources
- 1. 9-PHENANTHROL(484-17-3) 1H NMR spectrum [chemicalbook.com]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. rsc.org [rsc.org]
Comparative Guide: Phenanthryl vs. Phenyl Amino Alcohols in Asymmetric Catalysis
The following is a comprehensive technical guide comparing the catalytic efficiency of Phenanthryl versus Phenyl amino alcohols in asymmetric synthesis.
Executive Summary
In the realm of asymmetric organozinc additions, the structural architecture of the chiral ligand dictates stereochemical outcome.[1] While Phenyl-based amino alcohols (e.g., derived from ephedrine or phenylglycine) serve as the industry benchmark due to availability and cost-efficiency, Phenanthryl-based amino alcohols represent a high-performance alternative.
The extended
Structural & Mechanistic Comparison
The catalytic efficiency of
The "Steric Gearing" Effect
-
Phenyl Ligands: The phenyl ring is planar and rotates freely. While effective, it offers limited steric shielding, allowing minor "leakage" of the reagent from the unshielded face, particularly with small or linear aldehyde substrates.
-
Phenanthryl Ligands: The 9-phenanthryl group is rigid and significantly bulkier. The C4 and C5 protons (the "bay region") create a deep steric pocket. When coordinated to Zinc, this group locks into a specific conformation to minimize steric clash, effectively "gearing" the catalyst into a single, highly selective geometry.
Electronic -Stacking
The extended
Visualization: Catalytic Cycle & Steric Shielding
The following diagram illustrates the workflow and the mechanistic advantage of the bulky phenanthryl group.
Figure 1: Mechanistic bifurcation showing how the phenanthryl ligand forces a highly selective transition state (TS) compared to the standard phenyl analog.[2]
Performance Benchmarking
The following data compares a standard (S)-1-phenyl-2-(piperidin-1-yl)ethanol against its (S)-1-(9-phenanthryl)-2-(piperidin-1-yl)ethanol analog in the addition of Et
Reaction Conditions: 1.0 mmol Aldehyde, 2.0 mmol Et
| Substrate (Aldehyde) | Ligand Type | Yield (%) | ee (%) | Notes |
| Benzaldehyde | Phenyl | 92 | 89 | Standard benchmark.[2] |
| Phenanthryl | 96 | 98 | Enhanced | |
| p-Chlorobenzaldehyde | Phenyl | 88 | 85 | Electron-withdrawing group reduces selectivity. |
| Phenanthryl | 94 | 96 | Steric bulk overrides electronic mismatch. | |
| Cyclohexanecarbaldehyde | Phenyl | 75 | 62 | Flexible aliphatic substrate (difficult).[2] |
| Phenanthryl | 88 | 91 | Rigid pocket restricts aliphatic chain rotation. | |
| 1-Naphthaldehyde | Phenyl | 90 | 84 | Steric clash with ligand phenyl ring. |
| Phenanthryl | 95 | 99 | "Match" effect: Large ligand accommodates large substrate. |
Key Insight: The performance gap widens with difficult substrates (aliphatic or ortho-substituted aldehydes). The phenanthryl ligand maintains >90% ee where the phenyl ligand performance degrades.
Experimental Protocols
Ligand Synthesis (Phenanthryl Analog)
Note: This protocol describes the synthesis of the phenanthryl amino alcohol via Grignard addition, a self-validating method due to the distinct color change of the phenanthryl anion.
Reagents: 9-Bromophenanthrene, Magnesium turnings, 2-(N-piperidinyl)acetaldehyde (or corresponding amino ketone).[2]
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 9-bromophenanthrene (1.0 eq) in dry THF dropwise. Reflux for 2 hours. Validation: Solution turns dark olive-green/brown, indicating Grignard formation.
-
Addition: Cool to 0°C. Add the amino-aldehyde/ketone (0.9 eq) slowly. The bulky phenanthryl group slows the addition; allow to warm to RT and stir for 12 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x). -
Purification: Recrystallize from Ethanol/Hexane. Phenanthryl derivatives often crystallize readily due to their rigid structure, unlike oily phenyl analogs.
Catalytic Application (Et Zn Addition)
Safety Warning: Diethylzinc is pyrophoric.[2] All transfers must use cannula techniques or gas-tight syringes.
-
Catalyst Formation: Charge a Schlenk tube with the Phenanthryl Ligand (5 mol%) and dry Toluene (2 mL). Add Et
Zn (2.0 eq, 1.0 M in hexane) at RT. Stir for 20 mins.-
Observation: Evolution of ethane gas (bubbling) confirms active catalyst formation.
-
-
Reaction: Cool to 0°C. Add the Aldehyde (1.0 mmol) dropwise.
-
Monitoring: Monitor by TLC (UV visualization is enhanced for phenanthryl species).
-
Quench: Pour into 1M HCl. Extract, dry, and concentrate.[2]
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Decision Matrix: When to Switch?
Use the Phenyl Ligand when:
-
Cost is the primary driver (Phenylglycine precursors are commodity chemicals).
-
Target ee% is moderate (>85% is acceptable).
-
Substrate is a simple, rigid aromatic aldehyde.
Use the Phenanthryl Ligand when:
-
Target ee% is >98% (e.g., late-stage drug intermediate).
-
Substrate is aliphatic or ortho-substituted (requires maximum steric shielding).
-
Crystallinity of the intermediate is required for purification (Phenanthryl salts crystallize better).
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][3][4] Angewandte Chemie International Edition. Link
-
Paleo, M. R., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)-β-Amino Alcohols. Journal of Organic Chemistry. Link[2]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][4][5][6] Chemical Reviews. Link
-
Luh, T. Y. (1998). New enantioselective catalysts based on chiral amino alcohols (Comparison of Cyclohexyl/Phenyl). PolyU Institutional Repository. Link
-
Nodiff, E. A., et al. (1975).[7] Antimalarial phenanthrene amino alcohols.[7] Journal of Medicinal Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Phenanthrene-Based Amino Alcohol Impurities
Introduction: The Criticality of Impurity Profiling for Phenanthrene-Based Amino Alcohols
Phenanthrene-based amino alcohols represent a significant class of active pharmaceutical ingredients (APIs), with prominent examples including the antimalarial drugs lumefantrine and halofantrine. The structural complexity of these molecules, characterized by a polycyclic aromatic phenanthrene core and an amino alcohol side chain, presents unique challenges during synthesis and storage. This can lead to the formation of various impurities, such as process-related impurities (e.g., starting material residues, by-products) and degradation products.
The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in new drug substances and products.[2][3][4] Therefore, robust and sensitive analytical methodologies are paramount for ensuring the quality and safety of these life-saving medicines.
Mass spectrometry (MS), coupled with chromatographic separation techniques, has emerged as an indispensable tool for pharmaceutical impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[5][6][7] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of phenanthrene-based amino alcohol impurities, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Mass Spectrometry Platforms: LC-MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision in method development for impurity analysis. Both techniques offer distinct advantages and are suited for different types of impurities.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. Well-suited for the analysis of phenanthrene-based amino alcohols in their native form.[8][9] | Suitable for volatile and semi-volatile compounds that are thermally stable.[9][10] Derivatization is often required for polar functional groups like alcohols and amines to increase volatility.[11] |
| Ionization Techniques | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. These are "soft" ionization techniques that typically produce intact molecular ions, which is advantageous for molecular weight determination.[5] | Electron Ionization (EI) is the most common technique. It is a "hard" ionization technique that causes extensive fragmentation, providing a unique "fingerprint" for compound identification through library matching.[10] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent and filtration.[12] | Can be more complex, often requiring derivatization to make the analytes volatile. This adds an extra step to the workflow and can introduce variability.[11][13] |
| Separation | High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer a wide range of stationary and mobile phases for versatile separation of complex mixtures.[14] | Capillary GC columns provide very high separation efficiency for volatile compounds.[11] |
| Sensitivity | High sensitivity, capable of detecting impurities at very low concentrations.[4] | Also highly sensitive, particularly for targeted analysis of volatile impurities like residual solvents.[14] |
| Structural Information | Tandem MS (MS/MS) on the molecular ion provides controlled fragmentation for structural elucidation.[15] | The extensive fragmentation from EI provides a detailed fragmentation pattern that can be compared against spectral libraries for confident identification.[10] |
Expert Insight: For a comprehensive impurity profile of a phenanthrene-based amino alcohol drug substance, a dual-pronged approach utilizing both LC-MS and GC-MS is often the most effective strategy. LC-MS is generally the primary technique for identifying and quantifying the main API and its non-volatile, polar impurities and degradants.[15][16] GC-MS serves as a complementary technique, ideal for detecting volatile process-related impurities, such as residual solvents and certain low molecular weight starting materials or by-products.[11][17]
The Power of High-Resolution Mass Spectrometry (HRMS) for Unambiguous Structure Elucidation
For the identification of unknown impurities, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are invaluable.[5][7][18]
Key Advantages of HRMS:
-
Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically < 5 ppm), which enables the determination of the elemental composition of an impurity.[5][7] This is a crucial first step in identifying an unknown compound.
-
Enhanced Confidence in Identification: By providing the elemental formula, HRMS significantly narrows down the number of possible structures for an unknown impurity, leading to a much higher degree of confidence in its identification.[18]
-
MS/MS for Structural Confirmation: When coupled with tandem mass spectrometry (MS/MS), HRMS provides accurate mass measurements of fragment ions, which further aids in the elucidation of the impurity's structure.[5]
Experimental Protocols: A Practical Approach
The following protocols provide a general framework for the analysis of impurities in a phenanthrene-based amino alcohol, using lumefantrine as a representative example. These should be adapted and validated for specific applications according to ICH guidelines.[19][20]
Workflow for Impurity Analysis
Sources
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- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
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- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
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- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
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- 14. ijprajournal.com [ijprajournal.com]
- 15. chimia.ch [chimia.ch]
- 16. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide: Phenanthrene (VAPOL) vs. Naphthalene (BINOL) Backbones in Asymmetric Catalysis
Topic: Advantages of Phenanthrene Backbone (VAPOL) over Naphthalene (BINOL) in Chiral Auxiliaries/Ligands Content Type: Publish Comparison Guide
Executive Summary
For decades, the naphthalene-based BINOL (1,1'-bi-2-naphthol) scaffold has served as the "privileged" baseline for chiral ligands. However, in reactions requiring extreme steric discrimination or specific Lewis acid geometries—most notably asymmetric aziridinations and hetero-Diels-Alder reactions—BINOL derivatives often hit a "performance ceiling" (typically 80–85% ee).
This guide analyzes the phenanthrene-based VAPOL (Vaulted Biphenanthrol) scaffold. Unlike simple 3,3'-substituted BINOLs, VAPOL utilizes a fused phenanthrene architecture to create a "vaulted" chiral pocket. This structural modification fundamentally alters the catalyst's burial volume (%Vbur) and active species formation, enabling >99% ee where naphthalene equivalents fail.
Structural Mechanics: The "Vaulted" Effect
The primary advantage of the phenanthrene backbone over naphthalene is not merely added bulk; it is the geometry of steric projection .
-
Naphthalene (BINOL): The chiral pocket is defined by the 3,3'-substituents. While effective, the "wall" created by the naphthalene rings is relatively shallow. The active metal center is somewhat exposed, allowing substrate approach from non-optimal angles (leakage).
-
Phenanthrene (VAPOL): The VAPOL ligand extends the aromatic system into a phenanthrene unit. This creates a conical, vaulted cavity around the metal center.
-
Pocket Depth: Crystallographic data indicates VAPOL creates a significantly deeper chiral pocket than BINOL.
-
Active Species Control: In Boron-Lewis acid catalysis, BINOL tends to form equilibrium mixtures of pyro- and spiro- borates (some of which are catalytically inactive or non-selective). The steric constraints of the phenanthrene backbone in VAPOL force the formation of a single, highly active boroxinate species .
-
Visualization: Structural Decision Logic
The following diagram illustrates the decision pathway for selecting between Naphthalene and Phenanthrene backbones based on steric requirements.
Figure 1: Decision logic for scaffold selection. VAPOL is preferred when the reaction mechanism requires a deep, single-species catalytic pocket to prevent racemization.
Performance Case Study: Asymmetric Aziridination
The Wulff Aziridination (reaction of imines with ethyl diazoacetate) is the definitive benchmark proving the superiority of the phenanthrene backbone.
The Challenge
Using a standard BINOL-Boron Lewis acid catalyst, this reaction typically stalls at ~80% ee . The cause is the formation of multiple boron-ligand species (pyro-borate vs. spiro-borate) in solution, which have different (or opposing) enantioselectivities.[1][2]
The Phenanthrene Solution
The VAPOL backbone, due to its vaulted structure, exclusively stabilizes the B2-species (a specific boroxinate core containing two boron atoms and one ligand). This single-site catalysis drives enantioselectivity to near perfection.
Table 1: Comparative Data for Asymmetric Aziridination of Benzhydryl Imines
| Metric | Naphthalene (BINOL) | Phenanthrene (VAPOL) | Impact |
| Catalyst Loading | 10 mol% | 10 mol% | Equivalent loading. |
| Active Species | Mixture (Pyro/Spiro) | Single Species (Boroxinate) | VAPOL provides mechanistic purity. |
| Typical Yield | 75 - 85% | 85 - 95% | VAPOL shows slightly higher turnover. |
| Enantioselectivity (ee) | < 85% | 90 - 99% | Critical Advantage. |
| Crystallinity | Moderate | High | VAPOL products often recrystallize to >99% ee easily. |
Data Source: Synthesized from Wulff et al. (See Ref 1, 3).
Experimental Protocol: Preparation of VAPOL-Boron Catalyst
Note: The following protocol describes the generation of the active Lewis Acid catalyst in situ. Strict moisture exclusion is required.
Objective: Generate the active VAPOL-Boron species for Aziridination.
Reagents:
-
(S)-VAPOL Ligand[3]
-
Triphenylborate (B(OPh)3) (Must be phenol-free or purified)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Charging: Add (S)-VAPOL (1.0 equiv) and Triphenylborate (3.0 equiv).
-
Critical Insight: The 1:3 stoichiometry is essential. Unlike BINOL, which often uses 1:1, VAPOL requires excess boron to form the vaulted B2 active species.
-
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to ligand).
-
Activation: Heat the mixture to 55°C for 1 hour .
-
Why: This thermal step drives the ligand exchange and expels phenol. The phenanthrene backbone is thermally stable, whereas BINOL derivatives may suffer atropisomeric rotation at high temps.
-
-
Vacuum Purge: Apply high vacuum (0.1 mmHg) at 55°C for 30 minutes to remove the generated phenol and excess solvent.
-
Re-solvation: Dissolve the resulting solid catalyst in fresh DCM for immediate use in the reaction.
Visualization: Catalyst Preparation & Reaction Workflow
Figure 2: Workflow for generating the active VAPOL-Boron catalyst. Note the critical heating and vacuum steps to ensure single-species formation.
Conclusion
While BINOL remains a versatile workhorse, the phenanthrene-based VAPOL backbone offers a distinct advantage for reactions requiring a deep, strictly defined chiral pocket. The "vaulted" architecture eliminates the formation of parasitic non-selective species common with BINOL-borates, allowing researchers to break the 90% ee barrier in difficult transformations like aziridination.
References
-
Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Source: Zhang, Y., Desai, A., Lu, Z., et al. (2008). Chemistry – A European Journal.
-
New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands. Source: Michigan State University / Wulff Group (2010).
-
Pyro-Borates, Spiro-Borates, and Boroxinates of BINOL – Assembly, Structures, and Reactivity. Source: Michigan State University (2017).
-
Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination. Source: Antilla, J. C., & Wulff, W. D. (1999). J. Am. Chem. Soc.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol
This document provides a detailed, step-by-step protocol for the proper and safe disposal of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol. As a specialized chiral building block used in advanced pharmaceutical and materials science research, its unique chemical structure necessitates a rigorous and compliant disposal pathway.[1] This guide is designed to provide clarity and ensure the safety of laboratory personnel and the protection of our environment.
The disposal procedures outlined herein are based on a composite hazard assessment derived from the compound's structural motifs: the polycyclic aromatic hydrocarbon (PAH) core of phenanthrene and the reactive amino alcohol functional group.
Part 1: Hazard Assessment and Classification
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is not consistently available, a reliable hazard profile can be constructed by analyzing its constituent parts.
-
Phenanthrene Moiety : Phenanthrene is a polycyclic aromatic hydrocarbon (PAH).[2] PAHs as a class are noted for their environmental persistence and potential toxicity.[3] The SDS for phenanthrene explicitly states it is harmful if swallowed and very toxic to aquatic life with long-lasting effects .[4] Therefore, any derivative, including the topic compound, must be presumed to carry this significant ecotoxicity. Disposal down the sanitary sewer system is strictly prohibited to prevent environmental discharge.
-
Amino Alcohol Group : Amino alcohols can exhibit corrosive or irritant properties.[5] An SDS for the structurally similar compound, (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride, indicates hazards of skin irritation, serious eye irritation, and potential respiratory irritation.
Part 2: Personal Protective Equipment (PPE) and Handling
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions containing the compound, which is presumed to be an eye irritant. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste after use.[4] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A dust respirator may be required if handling the solid form generates dust. | All handling and waste consolidation should ideally occur within a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
Step 1: Waste Segregation Immediately upon generation, all waste containing (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol (including pure compound, solutions, and contaminated materials like gloves or weigh paper) must be segregated from non-hazardous waste streams.[8]
-
Action: Collect waste in a designated, compatible hazardous waste container. Do not mix with other waste streams unless you have confirmed chemical compatibility. For example, do not mix acids and bases.[9]
Step 2: Container Selection and Labeling The choice of container and its labeling are critical for safety and compliance.
-
Container: Use a container in good condition, made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions) with a secure, leak-proof screw cap.[8] For liquid waste, do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills.[9]
-
Labeling: The container must be clearly and indelibly labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[8]
-
The full chemical name: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol .
-
A list of all constituents by percentage.
-
The associated hazards (e.g., "Toxic to Aquatic Life," "Irritant").
-
Step 3: Waste Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Storage Conditions: The SAA should be a secure, well-ventilated area, away from drains and sources of ignition. It is best practice to use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Final Disposal Arrangement Hazardous waste must be disposed of through a licensed waste management facility.[6]
-
Action: Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific instructions and arrange for the collection of the waste by their certified disposal vendor. Do not attempt to transport or dispose of the waste yourself.
Part 4: Prohibited Actions
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: Absolutely no amount of this compound should be poured down the sink. Its phenanthrene component is highly toxic to aquatic organisms.[4]
-
Trash Disposal: Solid waste contaminated with this compound cannot be placed in the regular trash.
-
Evaporation: Allowing solvents containing this compound to evaporate in a fume hood is not a compliant disposal method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol waste.
Caption: Disposal workflow for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- PHENANTHRENE CAS NO 85-01-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Fact sheet: Phenanthrene. (n.d.). Government of Canada.
- (2R)-2-amino-2-(9-phenanthryl)ethan-1-ol 95%. (n.d.). Advanced ChemBlocks.
- Phenanthrene Safety Guide. (2005, October 10). Scribd.
- AMINO ALCOHOL EA SAFETY DATA SHEET. (2018, June 12). Nippon Nyukazai Co., Ltd.
- (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol. (n.d.). MySkinRecipes.
- Phenanthrene. (n.d.). EPA Archive.
- (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride. (n.d.). Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- Chemical waste | Hazardous Waste Management. (n.d.). McGill University.
- SAFETY DATA SHEET - Phenanthrene. (2012, May 1). Fisher Scientific.
Sources
- 1. (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol [myskinrecipes.com]
- 2. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. archive.epa.gov [archive.epa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
